N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves several steps. One common method includes the condensation of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Another approach involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, providing concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied as a novel inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment . The compound’s ability to inhibit CDK2 selectively makes it a promising candidate for developing new anticancer therapies. Additionally, it has been investigated for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding prevents the phosphorylation of target proteins, ultimately inhibiting cell proliferation.
Comparison with Similar Compounds
N-Cyclopropyl-N-methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties. this compound stands out due to its unique structure and selective inhibition of CDK2, making it a valuable candidate for further research and development.
Conclusion
This compound is a compound with significant potential in scientific research, particularly in the field of medicinal chemistry Its unique structure and selective inhibition of CDK2 make it a promising candidate for developing new anticancer therapies
Properties
Molecular Formula |
C14H14N6 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-cyclopropyl-N-methyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14N6/c1-19(10-4-5-10)14-15-8-6-12(18-14)11-9-17-20-13(11)3-2-7-16-20/h2-3,6-10H,4-5H2,1H3 |
InChI Key |
OAIXSJCARVACKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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